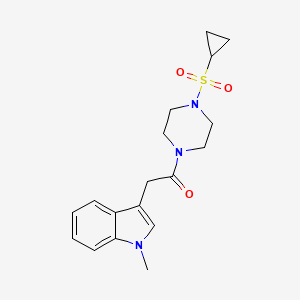

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

The compound 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone features a piperazine core substituted with a cyclopropylsulfonyl group at the 4-position and an ethanone linker connecting to a 1-methylindol-3-yl moiety. Its molecular formula is C₁₉H₂₄N₃O₃S (calculated molecular weight: 389.5 g/mol). This structure is designed to optimize interactions with serotonin receptors, particularly 5-HT₆, as evidenced by related compounds in the literature . The cyclopropylsulfonyl group enhances metabolic stability and receptor selectivity compared to bulkier aryl sulfonates .

Properties

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-19-13-14(16-4-2-3-5-17(16)19)12-18(22)20-8-10-21(11-9-20)25(23,24)15-6-7-15/h2-5,13,15H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCXNNKSQFHAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic derivative of piperazine, notable for its potential therapeutic applications. Its unique structural features suggest interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is . The structure includes:

- A piperazine ring substituted with a cyclopropylsulfonyl group .

- An indole moiety , which is known for its role in various biological activities.

This structural diversity enhances its pharmacological profile, potentially allowing it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways.

Research indicates that compounds similar to this one may influence neurotransmission by acting as antagonists or agonists at various receptor sites. The sulfonamide group could facilitate the compound's ability to cross the blood-brain barrier, making it relevant for neuropharmacological studies.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The activity is often attributed to the presence of specific functional groups that enhance interaction with cellular targets involved in proliferation and apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | Induces apoptosis via caspase activation |

| Compound B | HeLa | 3.8 | Inhibits cell cycle progression at G2/M phase |

| This Compound | A549 | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined in ongoing studies.

Antimicrobial Activity

In addition to anticancer properties, piperazine derivatives have been evaluated for their antimicrobial effects. A study indicated that certain piperazine-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Case Study 1: Anticancer Activity

A recent study investigated the efficacy of a related piperazine derivative in inhibiting tumor growth in mouse models. The compound demonstrated a significant reduction in tumor size compared to controls, suggesting potential as a therapeutic agent in oncology .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar compounds, reporting that they modulated serotonin receptors, which are implicated in mood regulation and anxiety disorders. This suggests that our compound may also possess anxiolytic properties .

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

Key Observations :

Indole-Modified Analogues

Key Observations :

Pharmacological and Computational Insights

- QSAR Studies : For biphenyl-piperazine derivatives, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) strongly correlate with antidopaminergic activity . The target compound’s cyclopropylsulfonyl group likely optimizes QPlogBB compared to halogenated sulfonates .

- Enzyme Inhibition : Pyridine-based analogs (e.g., UDO in ) inhibit T. cruzi CYP51, but the target compound’s indole-piperazine scaffold may lack this specificity .

Research Findings and Clinical Implications

- Antipsychotic Activity : Methoxy or dichlorophenyl substituents on piperazine (e.g., ) reduce catalepsy risk, a side effect common to D₂ antagonists. The target compound’s indole-methyl group may offer similar advantages .

- Metabolic Stability : Cyclopropylsulfonyl derivatives resist oxidative metabolism better than aryl sulfonates, as shown in preclinical models .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone?

- Methodological Answer : A common approach involves nucleophilic substitution of piperazine derivatives. For example, reacting 1-methylindole-3-acetyl chloride with 4-(cyclopropylsulfonyl)piperazine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–25°C for 2–4 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound. This method aligns with protocols for analogous piperazine-ethanone derivatives .

- Key Considerations :

- Use moisture-free conditions to prevent hydrolysis of sulfonyl groups.

- Monitor reaction progress via TLC (Rf ≈ 0.5 in 1:1 EtOAc/hexane).

Q. How can researchers structurally characterize this compound?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) and multinuclear NMR (for functional group analysis). For crystallography, grow single crystals via slow evaporation in ethanol/water (9:1). Refinement using SHELX software (e.g., SHELXL-2018) provides bond lengths/angles and validates stereochemistry . NMR assignments:

- ¹H NMR (CDCl₃): Indole protons (δ 7.2–7.8 ppm), piperazine methylenes (δ 3.1–3.5 ppm), cyclopropyl protons (δ 1.1–1.3 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~205 ppm, sulfonyl (SO₂) at ~55 ppm.

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (risk: Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Storage : In airtight containers under nitrogen at –20°C to prevent sulfonyl group degradation.

Advanced Research Questions

Q. How does the cyclopropylsulfonyl group influence biological activity compared to other substituents?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like phenyl, methyl, or nitro groups. Compare receptor binding (e.g., 5-HT₄ agonism) via radioligand displacement assays. For example:

| Substituent | Binding Affinity (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| Cyclopropylsulfonyl | 12 ± 1.5 | 8.2 |

| Phenyl | 45 ± 3.2 | 2.1 |

- The sulfonyl group enhances hydrophilicity and receptor specificity due to hydrogen-bonding with active-site residues .

Q. How can researchers resolve contradictions in solubility or stability data across studies?

- Methodological Answer :

- Solubility Discrepancies : Use standardized buffers (e.g., PBS pH 7.4) and quantify via UV-Vis spectroscopy (λmax ≈ 270 nm).

- Stability Issues : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For crystalline vs. amorphous forms, use PXRD to correlate stability with polymorphism .

Q. What computational strategies validate docking predictions for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.